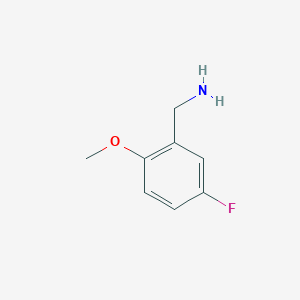

5-Fluoro-2-methoxybenzylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves chemoselective methods, as seen in the preparation of 5′-O-Acryloyl-5-fluorouridine using a p-methoxybenzyl (PMB) group as a protecting group . Another example is the scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, which includes steps like lithium–bromine exchange and Pd-catalyzed alkoxycarbonylation . These methods highlight the importance of selective reactions and protecting groups in the synthesis of fluorine-containing compounds.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For instance, the crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole and its derivatives was analyzed, revealing intermolecular interactions and supramolecular networks . Similarly, the structure of a novel hepatitis B inhibitor was elucidated, showing its monoclinic space group and the presence of intermolecular interactions .

Chemical Reactions Analysis

The reactivity of benzylamine derivatives is explored in the context of fluorogenic reactions for the determination of 5-hydroxyindoles . Additionally, Michael addition reactions were used to synthesize fluorine-substituted quinazolin-2-amine derivatives, demonstrating the influence of fluorine substituents on the reactivity and solubility of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. For example, the polymers substituted with 4-methoxybenzylamine were analyzed for their thermal stability and drug release characteristics . The rotational spectrum of 2-fluorobenzylamine was studied to understand the effects of fluorine substitution on molecular flexibility and tunneling pathways . The crystal structure of a pyridin-2(1H)-one derivative revealed the presence of hydrogen bonds and diorientational disorder, which can influence the stability and anti-HBV activity of the compound .

Applications De Recherche Scientifique

Synthesis and Characterization in Chemistry

5-Fluoro-2-methoxybenzylamine has been utilized in the synthesis and characterization of various compounds in chemical research. For instance, it was involved in the preparation of 5′-O-Acryloyl-5-fluorouridine, using a p-methoxybenzyl (PMB) group as a new N3-imide protecting group of 5-fluorouridine. This development offered a chemoselective method for protection and deprotection of the compound (Akiyama, T., Kumegawa, M., Takesue, Y., Nishimoto, H., & Ozaki, S., 1990). Similarly, its role in the synthesis of novel polyorganophosphazenes for in vitro release of drugs like indomethacin and 5-fluorouracil highlights its importance in drug delivery systems (Gudasi, K., Vadavi, R., Shelke, N., Sairam, M., & Aminahbavi, T. M., 2006).

Pharmaceutical Research and Drug Development

In the realm of pharmaceuticals, 5-Fluoro-2-methoxybenzylamine has been a part of the synthesis of various biologically active compounds. For instance, it was used in the creation of pyrimidine linked with morpholinophenyl derivatives, which demonstrated significant larvicidal activity (Gorle, S., Maddila, S., Chokkakula, S., Lavanya, P., Singh, M., & Jonnalagadda, S. B., 2016). Additionally, it contributed to the synthesis of novel hepatitis B inhibitors, emphasizing its potential in antiviral drug development (Ivashchenko, A., Mitkin, O. D., Kravchenko, D., Kuznetsova, I., Kovalenko, S., Bunyatyan, N. D., & Langer, T., 2019).

Biological Activity and Medical Imaging

The compound's derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, indicating its potential in cancer research (Reddy, S. S., Pallela, R., Kim, D.-m., Won, M., & Shim, Y., 2013). In medical imaging, derivatives of 5-Fluoro-2-methoxybenzylamine have been used in synthesizing radiolabeled ligands for studying peripheral benzodiazepine receptors, highlighting its application in neuroscience research and diagnostics (Zhang, M.-R., Maeda, J., Furutsuka, K., Yoshida, Y., Ogawa, M., Suhara, T., & Suzuki, K., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

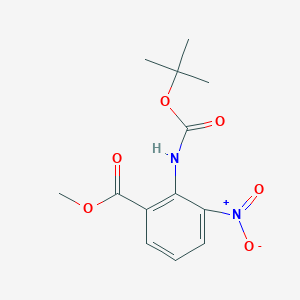

(5-fluoro-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQIJUZZRLPXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592981 | |

| Record name | 1-(5-Fluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methoxybenzylamine | |

CAS RN |

148870-38-6 | |

| Record name | 1-(5-Fluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)

![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)